
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a complex organic compound that features a piperazine ring, a thiazole ring, and a carboxylic acid group. The presence of the N-boc (tert-butyloxycarbonyl) group provides protection to the amine functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine and thiazole rings. The N-boc protection is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nano-catalysts can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The N-boc group can be selectively removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for N-boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
科学的研究の応用
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. The N-boc group provides stability during synthetic transformations and can be removed to expose the active amine functionality .
類似化合物との比較
Similar Compounds
4-N-Boc-2-methyl-piperazine: Similar in structure but lacks the thiazole ring.
1-Boc-piperazine: Contains the piperazine ring with N-boc protection but no thiazole or carboxylic acid groups.
4-(N-Boc-amino)piperidine: Features a piperidine ring with N-boc protection.
Uniqueness
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of the piperazine and thiazole rings along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
特性
分子式 |
C14H21N3O4S |
|---|---|
分子量 |
327.40 g/mol |
IUPAC名 |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4S/c1-8-10(12(18)19)22-11(16-8)9-7-15-5-6-17(9)13(20)21-14(2,3)4/h9,15H,5-7H2,1-4H3,(H,18,19) |
InChIキー |
TYTOSJDISBVBIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2CNCCN2C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
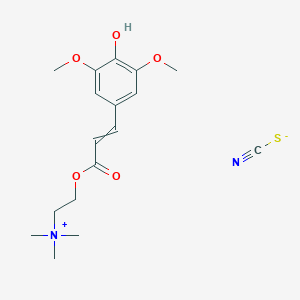
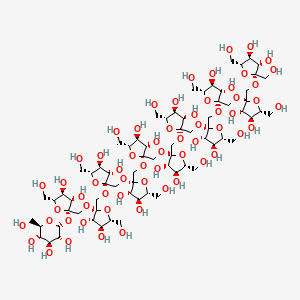
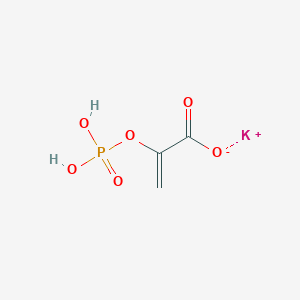

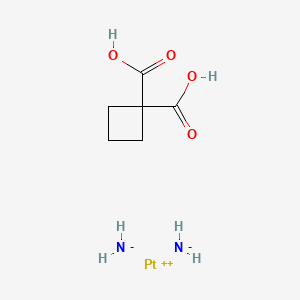
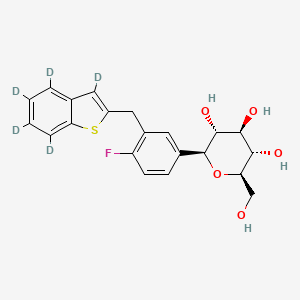
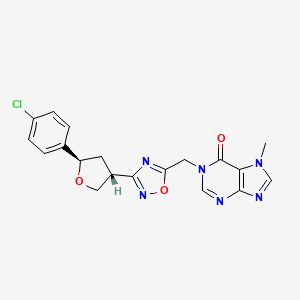
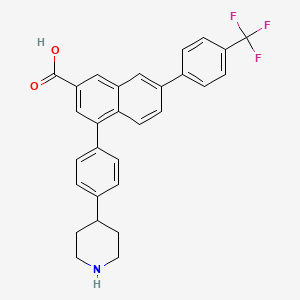

![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)

